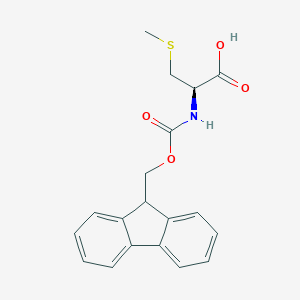

Fmoc-S-Methyl-L-Cysteine

Beschreibung

Significance of N-Methylated Amino Acids in Peptide Science

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, offers a multitude of advantages in peptide science. One of the most significant benefits is the enhanced resistance to enzymatic degradation. merckmillipore.comnih.gov This increased proteolytic stability leads to a longer in vivo half-life, a critical factor for the development of effective peptide-based therapeutics.

Furthermore, N-methylation can influence the conformation of the peptide backbone. nih.gov This conformational constraint can lead to a more defined three-dimensional structure, which is often crucial for high-affinity and selective binding to biological targets. nih.gov The introduction of N-methylated residues can also disrupt the hydrogen bonding networks that contribute to peptide aggregation, thereby increasing the solubility of the resulting peptide. merckmillipore.comscielo.org.mx This is particularly beneficial for the synthesis and handling of long or hydrophobic peptide sequences.

The table below summarizes the key benefits of incorporating N-methylated amino acids into peptides:

| Feature | Description | Impact on Peptide Properties |

| Proteolytic Resistance | The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides. | Increased in vivo half-life and bioavailability. merckmillipore.comnih.gov |

| Conformational Control | The methyl group restricts the rotation around the peptide bond, influencing the overall 3D structure. | Enhanced receptor binding affinity and selectivity. nih.govnih.gov |

| Increased Solubility | Disruption of inter-chain hydrogen bonds prevents aggregation. | Improved handling and formulation of peptide drugs. merckmillipore.comscielo.org.mx |

Overview of Fmoc-Based Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. bachem.comsigmaaldrich.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted approach within SPPS due to its use of milder reaction conditions compared to the alternative Boc (tert-butyloxycarbonyl) chemistry. sigmaaldrich.comaltabioscience.com

The core principle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.com Each amino acid is protected at its N-terminus by the base-labile Fmoc group and, if necessary, with a side-chain protecting group. sigmaaldrich.com The synthesis cycle consists of two main steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed free amine of the peptide chain. uci.edu

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid cocktail. sigmaaldrich.com The use of automated synthesizers has further streamlined this process, allowing for the efficient production of complex peptides. bachem.com

Challenges and Advancements in Incorporating N-Methylated Cysteine

While the benefits of N-methylation are clear, the incorporation of these modified amino acids, particularly N-methyl cysteine, into a peptide chain presents unique synthetic challenges. nih.gov

The introduction of a methyl group on the nitrogen atom creates a secondary amine, which is significantly less reactive than the primary amine of a standard amino acid. This steric hindrance makes the coupling of the subsequent amino acid more difficult and can lead to incomplete reactions and lower yields. scielo.org.mxacs.org To overcome this, more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often required to drive the reaction to completion. scielo.org.mxpeptide.com

Furthermore, maintaining the stereochemical integrity of the chiral center during synthesis is paramount. The harsh conditions sometimes needed for coupling N-methylated amino acids can increase the risk of racemization, where the L-amino acid is converted to its D-isomer, potentially leading to a loss of biological activity. merckmillipore.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction. merckmillipore.com

Fmoc-Cys(Me)-OH is a specifically designed building block that facilitates the incorporation of N-methyl cysteine into peptides using Fmoc-SPPS. The Fmoc group provides the necessary temporary protection of the N-terminal secondary amine, while the free carboxylic acid is ready for activation and coupling.

The synthesis of Fmoc-N-methyl cysteine derivatives itself can be challenging, with methods often suffering from low yields or the unintended removal of the sulfhydryl protecting group. researchgate.netnih.gov Research has focused on developing more efficient synthetic routes, such as those involving an oxazolidinone precursor, to produce these valuable building blocks in high yield and purity. researchgate.netnih.gov

The table below provides details on Fmoc-Cys(Me)-OH and a related protected derivative:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| Fmoc-Cys(Me)-OH | 138021-87-1 | C19H19NO4S | 357.43 | Incorporation of N-methyl cysteine in Fmoc-SPPS. creative-peptides.com |

| Fmoc-N-Me-Cys(Trt)-OH | 944797-51-7 | C38H33NO4S | 599.74 | A trityl-protected version for use in Fmoc-SPPS, offering acid-labile deprotection of the thiol group. sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNJDZVHMNQAGO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427159 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138021-87-1 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Cys Me Oh and Its Derivatives

This section explores direct synthesis approaches for various methylated Fmoc-cysteine derivatives.

Two-Step Procedure from (R)-thiazolidine-4-carboxylic acid via Reduction and Protectionsemanticscholar.org

This methodology focuses on the synthesis of α-methylcysteine derivatives, which involves the stereoselective introduction of a methyl group at the alpha-carbon position of cysteine. The process typically begins with a cysteine derivative, such as (R)-cysteine hydrochloride, which is converted into a 2-phenylthiazoline intermediate. This thiazoline (B8809763) undergoes stereoselective alkylation using a chiral auxiliary to control the stereochemistry of the newly formed α-methyl group.

Synthesis of N-Fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteinethieme-connect.comresearchgate.net

A convenient two-step procedure has been developed for the synthesis of N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-cysteine, also denoted as Fmoc,Me-Cys(Me)-OH thieme-connect.comresearchgate.net. This method originates from (R)-thiazolidine-4-carboxylic acid, employing a reduction and subsequent protection strategy.

The process begins with the reduction of (R)-thiazolidine-4-carboxylic acid, often achieved using sodium in liquid ammonia, followed by methylation, typically with methyl bromide. This one-pot reaction yields N,S-dimethyl-L-cysteine hydrochloride thieme-connect.com. Subsequently, this intermediate is reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic aqueous conditions to afford the target Fmoc,Me-Cys(Me)-OH thieme-connect.com. This synthesis represents a novel route to this specific N,S-dimethylated cysteine derivative, which was not previously described in the literature thieme-connect.com.

Oxazolidinone-Mediated Synthesis Routes

Oxazolidinone-mediated pathways are recognized as a preferred method for the production of N-methyl cysteine (MeCys) derivatives, offering improved yields and reduced side reactions compared to other approaches nih.govisotope.com.

Formation of Oxazolidinone Precursors from Fmoc-Cys(StBu)-OHnih.govisotope.com

The synthesis of N-methyl cysteine derivatives is effectively achieved through the formation of an oxazolidinone precursor derived from Fmoc-Cys(StBu)-OH (Fmoc-protected S-tert-butylcysteine) nih.govisotope.com. This cyclization step is a critical initial stage in the oxazolidinone-mediated pathway.

A typical procedure involves reacting Fmoc-Cys(StBu)-OH with p-formaldehyde in the presence of a catalytic amount of camphorsulfonic acid in a solvent like benzene (B151609) to facilitate the formation of the oxazolidinone ring nih.gov.

Iminium Ion Reduction for Fmoc-MeCys(StBu)-OH Generationnih.govisotope.com

Following the formation of the oxazolidinone precursor, the subsequent step involves ring opening and iminium ion reduction to generate the N-methylated cysteine derivative, Fmoc-MeCys(StBu)-OH nih.govisotope.com.

Influence of Cys-Derivative Electronic Neutrality on Oxazolidinone Procedurenih.govisotope.com

A key factor for the successful implementation of the oxazolidinone-mediated N-methylation procedure is the electronic nature of the cysteine derivative used. The method performs optimally when employing an electronically neutral cysteine derivative nih.govisotope.com.

Conversely, studies have indicated that more polar cysteine derivatives tend to yield poorer results when subjected to this oxazolidinone-based synthetic protocol nih.govisotope.com. This highlights the importance of selecting appropriate protecting groups and derivatives to ensure efficient N-methylation.

Fmoc Cys Me Oh in Solid Phase Peptide Synthesis Spps

Side Reactions Associated with Fmoc-Cys(Me)-OH in SPPS

While Fmoc-Cys(Me)-OH is a valuable building block, certain side reactions can occur during its incorporation and subsequent peptide chain elongation. Understanding these potential issues is crucial for optimizing synthesis and ensuring peptide purity.

Formation of 3-(1-piperidinyl)alanine By-products at C-Terminal Cys Position

Specific literature detailing the formation of 3-(1-piperidinyl)alanine by-products directly associated with Fmoc-Cys(Me)-OH at the C-terminal cysteine position during standard Fmoc SPPS is limited. In general SPPS protocols involving cysteine derivatives, side reactions can occur where the piperidine (B6355638) used for Fmoc deprotection may react with activated cysteine residues, particularly if the thiol is not adequately protected or if coupling conditions are suboptimal. However, there is no direct evidence from the reviewed literature to confirm the prevalence or specific mechanism of this by-product formation when using Fmoc-Cys(Me)-OH.

Potential for Sulfhydryl Deprotection During Synthesis

The methyl thioether protecting group on Fmoc-Cys(Me)-OH is generally considered robust and stable under the typical conditions employed for Fmoc group removal in SPPS, which involve treatment with a secondary amine like piperidine. The methyl group is resistant to these mildly basic conditions. Consequently, premature deprotection of the thiol side chain during standard Fmoc SPPS cycles is not a primary concern for Fmoc-Cys(Me)-OH. Specific studies detailing the deprotection of the methyl thioether under standard piperidine treatment for Fmoc removal have not been identified in the literature.

Advanced SPPS Methodologies Utilizing Fmoc-Cys(Me)-OH or Related Derivatives

The utility of Fmoc-Cys(Me)-OH in more advanced SPPS strategies, particularly those involving disulfide bond formation, is constrained by the nature of the methyl protecting group.

On-Resin Disulfide Bond Formation

On-resin disulfide bond formation is a critical technique for synthesizing peptides containing disulfide bridges, such as cyclic peptides. This process typically requires a thiol protecting group that can be selectively removed under mild conditions compatible with the solid-phase support and other protecting groups, followed by an oxidation step to form the disulfide linkage. The methyl thioether protecting group of Fmoc-Cys(Me)-OH is generally removed under harsh reductive conditions, such as sodium in liquid ammonia, which are not compatible with standard on-resin SPPS procedures. Therefore, Fmoc-Cys(Me)-OH is not typically employed for direct on-resin disulfide bond formation. Instead, cysteine derivatives with more labile and selectively cleavable thiol protecting groups, such as Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Trt)-OH, are preferred for these strategies due to their compatibility with on-resin deprotection and oxidation protocols.

Strategies for Regioselective Disulfide Formation with Orthogonal Protecting Groups

Achieving regioselective disulfide bond formation in peptides containing multiple cysteine residues necessitates the use of orthogonal protecting groups for the thiol side chains. These groups must allow for selective deprotection and subsequent oxidation of specific cysteine pairs. The high stability of the methyl group in Fmoc-Cys(Me)-OH renders it unsuitable for creating orthogonal pairs with standard Fmoc SPPS protecting groups that enable selective deprotection and disulfide bond formation. For strategies requiring regioselectivity, cysteine derivatives with more labile and selectively removable thiol protecting groups, such as Fmoc-Cys(Acm)-OH or Fmoc-Cys(Mtt)-OH, are commonly utilized.

Applications in Cyclic Peptide Synthesis

While cyclic peptides frequently incorporate disulfide bridges, Fmoc-Cys(Me)-OH is not a common choice for the synthesis of disulfide-linked cyclic peptides. This is primarily due to the difficulty in selectively deprotecting the methyl thioether group under SPPS conditions to facilitate the formation of the disulfide bond. For such applications, cysteine derivatives with thiol protecting groups that are more amenable to selective cleavage and disulfide bond formation are preferred.

Protecting Group Strategies for Cysteine in Fmoc Cys Me Oh Synthesis and Application

Thiol Protecting Groups in N-Methyl Cysteine Synthesis

N-methylated amino acids, including N-methyl cysteine (MeCys), are important components of many biologically active peptides. Their synthesis, however, presents unique challenges. The production of MeCys derivatives can be suboptimal, often resulting in low yields or deprotection of the sulfhydryl group during the synthetic process. nih.gov

Orthogonality and Cleavage of StBu in Fmoc SPPS

In the context of Fmoc SPPS, protecting groups are considered orthogonal if they can be selectively removed without affecting other protecting groups on the peptide chain. iris-biotech.debiosynth.com The S-t-butylthio (StBu) group is stable under the acidic conditions typically used for the final cleavage of the peptide from the resin, provided that thiol-based scavengers are not used in the cleavage cocktail. sigmaaldrich.com It is also stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc group during chain elongation. sigmaaldrich-jp.com

The cleavage of the StBu group is typically achieved through reduction with thiols or trialkylphosphines. sigmaaldrich.com However, the removal of the StBu group can be sluggish, sometimes requiring extended reaction times, which can lead to incomplete deprotection or desulfurization. sigmaaldrich-jp.combiotage.com To address this, alternative disulfide-based protecting groups with improved lability to reducing agents have been developed. csic.es

For on-resin applications, the StBu group can be removed by treatment with β-mercaptoethanol, and the resulting free thiol can be protected as a mixed disulfide, for instance, with a 5-Npys group. nih.gov This strategy facilitates intramolecular disulfide bond formation upon cleavage from the resin. nih.gov

Broader Cysteine Protecting Group Landscape in Fmoc SPPS

A wide array of protecting groups for the cysteine thiol have been developed for use in Fmoc SPPS, each with its own specific cleavage conditions and applications. sigmaaldrich.com The choice of protecting group is dictated by the synthetic strategy, particularly when the synthesis of peptides with multiple disulfide bonds is required. sigmaaldrich-jp.com

Trityl (Trt) Protecting Group in Fmoc-Cys(Trt)-OH

Fmoc-Cys(Trt)-OH is a standard and widely used derivative for incorporating cysteine into peptides during Fmoc SPPS. lookchem.comsigmaaldrich.com The trityl (Trt) group is a bulky, acid-labile protecting group that effectively prevents the oxidation of the thiol group and other unwanted side reactions during synthesis. chemimpex.com

The Trt group is readily cleaved under acidic conditions, typically with a solution of 95% trifluoroacetic acid (TFA). iris-biotech.depeptide.com Due to the stability of the trityl cation and the nucleophilicity of the thiol group, the deprotection reaction can be reversible. sigmaaldrich.com To ensure complete removal of the Trt group, scavenger reagents are added to the cleavage cocktail. sigmaaldrich.com Triisopropylsilane (B1312306) (TIS) is a commonly used scavenger that effectively quenches the trityl cation. nih.gov The general cleavage cocktail for Trt removal is 95% TFA with 1-5% TIS. lookchem.com Other scavengers like thioanisole (B89551) and triethylsilane have also been shown to be effective. nih.gov

It is important to note that the Trt group's lability to acid allows for its removal simultaneously with the cleavage of the peptide from many common resins and the removal of other acid-labile side-chain protecting groups, such as tert-butyl (tBu). iris-biotech.desigmaaldrich.com

| Protecting Group | Cleavage Reagent | Comments |

| Trityl (Trt) | 95% TFA with scavengers (e.g., TIS) | Standard for routine Fmoc SPPS, generates the free thiol directly upon cleavage. lookchem.comsigmaaldrich.com |

| S-tert-Butyl (StBu) | Reducing agents (e.g., thiols, phosphines) | Stable to TFA (without thiol scavengers) and piperidine (B6355638). sigmaaldrich.comsigmaaldrich-jp.com |

Cysteine derivatives are susceptible to racemization (enantiomerization) during the coupling step in peptide synthesis, particularly when using certain activation methods. nih.gov To minimize the loss of optical integrity when introducing Fmoc-Cys(Trt)-OH, specific coupling strategies are recommended. lookchem.com

Activation using symmetrical anhydrides or diisopropylcarbodiimide (DIPCDI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is one preferred method to reduce enantiomerization. lookchem.comsigmaaldrich.com If phosphonium (B103445) or uronium-based coupling reagents like HBTU or PyBOP are used, it is strongly advised to employ collidine as the base, as this has been shown to significantly suppress racemization. lookchem.com The use of trityl-based resins for the synthesis of peptides with C-terminal cysteine can also help to protect against enantiomerization during chain extension. sigmaaldrich.com Furthermore, the sterically hindered nature of the trityl group itself can help to minimize base-catalyzed β-elimination, another potential side reaction. researchgate.net

| Activation Method | Base | Impact on Enantiomerization |

| Symmetrical Anhydride | - | Minimized lookchem.comsigmaaldrich.com |

| DIPCDI/HOBt | - | Minimized lookchem.comsigmaaldrich.com |

| HBTU/PyBOP | Collidine | Significantly reduced lookchem.com |

Acetamidomethyl (Acm) Protecting Group

The Acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol side chain of cysteine. rsc.org A key advantage of the Acm group is its stability under the acidic and basic conditions characteristic of Fmoc-based SPPS. peptide.com It is resistant to cleavage by trifluoroacetic acid (TFA), which is used for the final deprotection of many other side-chain protecting groups and cleavage from the resin. peptide.comsigmaaldrich.com

This stability makes Cys(Acm) a valuable tool for strategies requiring orthogonal protection, where multiple disulfide bonds must be formed in a specific order. rsc.orgsigmaaldrich.com The peptide can be cleaved from the resin with the Acm group still intact, allowing for purification of the Acm-protected peptide before proceeding to disulfide bond formation. peptide.com

Removal of the Acm group typically requires specific reagents. Historically, heavy metal salts such as mercury(II) acetate (B1210297) or silver(I) salts have been used. peptide.comsigmaaldrich.com Alternatively, oxidative methods can be employed, where reagents like iodine or thallium(III) trifluoroacetate (B77799) not only remove the Acm group but also simultaneously induce the formation of a disulfide bond. peptide.comsigmaaldrich.com More recently, N-chlorosuccinimide (NCS) has been shown to be effective for on-resin Acm removal and concomitant disulfide bridging, demonstrating compatibility with other cysteine protecting groups like Trityl (Trt) and sec-isoamyl mercaptan (SIT). mdpi.com

| Reagent for Acm Removal | Conditions / Comments |

| Mercury(II) Acetate | Applied in an aqueous solution at pH 4.0. peptide.com |

| Silver(I) Salts | An alternative to mercury-based reagents. peptide.com |

| Iodine | Causes simultaneous deprotection and oxidation to form a disulfide bond. peptide.comsigmaaldrich.com |

| N-Chlorosuccinimide (NCS) | Allows for one-pot, on-resin Acm removal and disulfide formation. mdpi.com |

Methoxytrityl (Mmt) Protecting Group

The 4-Methoxytrityl (Mmt) group is a highly acid-sensitive protecting group used for the cysteine thiol. cblpatras.gr Its principal advantage lies in its facile cleavage under very mild acidic conditions, typically 1-3% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.orgcblpatras.gr This lability allows for the selective deprotection of the Cys(Mmt) residue while the peptide remains attached to the solid support and other more robust acid-labile protecting groups (such as tert-butyl) on other amino acids are unaffected. cblpatras.grbachem.compeptide.com

This orthogonality is frequently exploited for the on-resin formation of specific disulfide bridges. sigmaaldrich.comcblpatras.gr After selective removal of the Mmt group to expose a free thiol, the cysteine can be reacted with an activated cysteine partner on the same or a different peptide chain to form a defined disulfide bond. cblpatras.gr The Mmt group is therefore compatible with strategies for synthesizing complex peptides with multiple, regioselective disulfide bonds, often used in combination with other protecting groups like Acm. rsc.orgcblpatras.gr

While highly useful, achieving complete removal of the Mmt group can sometimes be challenging, particularly if the Cys(Mmt) residue is located near the C-terminus of the peptide. sigmaaldrich.com Optimization studies have shown that multiple, short treatments with dilute TFA can be more effective than a single, longer treatment. biotage.com

| Protecting Group | Typical Cleavage Conditions | Orthogonality |

| Mmt | 0.5-3% TFA in DCM, often with a scavenger like triethylsilane (TES). rsc.orgcblpatras.grpeptide.com | Cleaved in the presence of t-butyl, Trt, and Acm groups. rsc.orgcblpatras.grpeptide.com |

| Trt (Trityl) | Standard TFA cleavage cocktail (e.g., 95% TFA). sigmaaldrich.com | More stable than Mmt; requires stronger acid for removal. |

| Acm | Stable to TFA; requires specific reagents like Hg(OAc)₂, I₂, or NCS. peptide.commdpi.com | Orthogonal to acid-labile groups like Mmt and Trt. |

Pseudoproline Derivatives for Cysteine Protection

Pseudoproline dipeptides are innovative building blocks used in Fmoc-SPPS to overcome challenges associated with peptide aggregation. chempep.comwikipedia.org These dipeptides are formed from serine, threonine, or cysteine, where the side chain is reversibly protected by forming a cyclic oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) ring. chempep.comiris-biotech.de This structure mimics the conformation of proline, introducing a "kink" in the peptide backbone that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation. chempep.comnih.gov By preventing aggregation, pseudoprolines enhance the solvation of the peptide chain, leading to improved coupling efficiencies and higher yields, especially for long or difficult sequences. iris-biotech.desigmaaldrich.com They are typically incorporated as dipeptide units (e.g., Fmoc-Xaa-Cys(ψPro)-OH) to circumvent the steric hindrance that makes acylation of the pseudoproline nitrogen difficult. bachem.comuni-kiel.de

For cysteine, the pseudoproline derivative is a thiazolidine, formed by the reaction of the cysteine's thiol and amino groups with an aldehyde or ketone. chempep.comwikipedia.org The resulting five-membered thiazolidine ring acts as a temporary protecting group for the cysteine thiol while also conferring the structure-disrupting properties of a proline mimic. wikipedia.orgbachem.com This dual function makes Cys-pseudoprolines powerful tools in the synthesis of cysteine-rich peptides, which are often prone to synthetic difficulties. bachem.com The thiazolidine ring is stable under the standard basic conditions used for Fmoc group removal but can be cleaved with TFA during the final deprotection step, regenerating the native cysteine residue. iris-biotech.debachem.com

The introduction of a thiazolidine-based pseudoproline has a profound and beneficial impact on peptide macrocyclization. The rigid "kink" imposed on the peptide backbone by the pseudoproline serves as a turn-inducer, pre-organizing the linear peptide into a conformation that is favorable for cyclization. iris-biotech.denih.gov This conformational constraint brings the N- and C-termini of the peptide into proximity, thereby increasing the rate and efficiency of the intramolecular cyclization reaction and minimizing competing intermolecular oligomerization. nih.govacs.org

Research has demonstrated a significant kinetic enhancement. In comparative studies, peptides containing a Cys pseudoproline achieved complete and rapid macrocyclization, whereas analogous peptides using standard cysteine protection (like Trt) showed much slower kinetics and resulted in incomplete cyclization with lower yields. nih.govacs.org One study reported that peptides with pseudoprolines achieved complete macrocyclization, while those without reached only 52% and 70% completion under the same conditions. nih.govacs.org

The lability of thiazolidine-based pseudoprolines to acidolysis has been a subject of evolving understanding. Initial reports described them as being highly stable to TFA, requiring harsh acidic conditions or extended deprotection times of over 30 hours for complete removal. nih.govacs.org This perception limited their widespread adoption compared to their more labile oxazolidine (Ser/Thr) counterparts. acs.orgug.edu.pl

However, more recent findings have shown that the deprotection kinetics are highly dependent on the surrounding peptide sequence. nih.govacs.org For many peptides, the thiazolidine ring can be cleaved efficiently within 1 to 6 hours using standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5). nih.govacs.org This revised understanding indicates that Cys pseudoproline deprotection times can be comparable to those of other commonly used protecting groups, making them a much more viable and attractive option for routine peptide synthesis. nih.govacs.org

| Peptide / Study Context | Deprotection Time with TFA Cocktail | Key Finding |

| Peptide 2 (Postma & Albericio, 2014) | 4 hours | Required 4h for complete removal; showed 35% deprotection after 1h. nih.govacs.org |

| Peptide 5 (Postma & Albericio, 2014) | 6 hours | Required 6h for complete removal; showed 15% deprotection after 1h. nih.govacs.org |

| Peptides 7 & 11 (Postma & Albericio, 2014) | 1 hour | Demonstrated rapid and complete deprotection, comparable to oxazolidines. nih.govacs.org |

| Head-to-tail cyclic peptides | High stability (long deprotection times) | Confirmed that ring stability is context-dependent, with cyclic structures being more resistant. nih.govacs.org |

Disulfide-Based Protecting Groups: STmp and SIT

Disulfide-based protecting groups are a class of thiol protectors that are removed by reducing agents, offering an orthogonal strategy to the acid-labile groups common in Fmoc-SPPS. csic.essigmaaldrich-jp.com The most established group in this class, S-tert-butylsulfenyl (StBu), is often plagued by sluggish and unpredictable removal. csic.esacs.org To address these limitations, new disulfide-based groups have been developed.

STmp (2,4,6-trimethoxyphenylsulfenyl) : The STmp group was developed as a superior alternative to StBu. sigmaaldrich-jp.com Like StBu, it is stable to the piperidine used for Fmoc removal and to acidic cleavage cocktails. sigmaaldrich-jp.com Its key advantage is its extremely rapid removal under mild thiolysis conditions. It can be cleaved efficiently on-resin using a solution of dithiothreitol (B142953) (DTT) in a matter of minutes. sigmaaldrich-jp.com This makes it highly suitable for orthogonal schemes in the synthesis of peptides with multiple disulfide bridges. sigmaaldrich-jp.com

SIT (sec-isoamyl mercaptan) : The SIT group is another recently developed disulfide-based protecting group designed to overcome the drawbacks of StBu. csic.eschemistryviews.org It is based on a secondary thiol with a branched point at the β-position, a structure designed to perfectly modulate its stability and lability. csic.escsic.es This architecture ensures it is stable during Fmoc-SPPS but is readily cleaved by reducing agents like DTT. csic.eschemistryviews.org Comparative studies showed that SIT removal is significantly faster than StBu removal. csic.es Given its reliable performance, stability, and straightforward removal, SIT is considered a strong candidate to replace StBu in complex peptide synthesis. csic.eschemistryviews.org

Stability to Piperidine and Mild Thiolysis

A key requirement for any cysteine-protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) is its stability to the basic conditions of piperidine treatment, which is used to remove the N-terminal Fmoc group at each cycle. Premature cleavage of the side-chain protecting group can lead to undesired side reactions. Conversely, for certain strategies, selective removal of the protecting group while the peptide is still on the resin is necessary, often accomplished by mild thiolysis.

Several protecting groups exhibit excellent stability to piperidine. The diphenylmethyl (Dpm) group is stable to the standard 20% piperidine in DMF treatment. rsc.orgsigmaaldrich.com Similarly, the tetrahydropyranyl (Thp) group shows high stability, which helps in minimizing side reactions such as the formation of 3-(1-piperidinyl)alanine at the C-terminus. csic.esnih.goviris-biotech.de The 4-methoxybenzyloxymethyl (MBom) group is also completely stable during repetitive Fmoc deprotection cycles. acs.org

Disulfide-based protecting groups are specifically designed to be cleaved by thiolysis. The tert-butylthio (tButhio or StBu) group is stable to trifluoroacetic acid (TFA) but can be removed by reduction with thiols or trialkylphosphines. sigmaaldrich.com However, its removal can sometimes be sluggish. csic.es To address this, newer disulfide-based groups like sec-isoamyl mercaptan (SIT) and 2-methyl-2-oxathian-4-ol (MOT) have been developed. These groups show excellent stability to piperidine but are readily cleaved by dithiothreitol (DTT), a mild thiol-based reducing agent. csic.escsic.es Kinetic studies have shown that SIT and MOT are fully removed much more efficiently than the StBu group. csic.es In contrast, some groups like S-3-nitro-2-pyridinesulfenyl (Npys) are known to be unstable to piperidine, limiting their application in Fmoc chemistry unless introduced at the N-terminus. sigmaaldrich.com

Table 1: Stability of Select Cysteine Protecting Groups

| Protecting Group | Stability to Piperidine (20% in DMF) | Cleavage by Thiolysis | Key Characteristics |

|---|---|---|---|

| Diphenylmethyl (Dpm) | Stable sigmaaldrich.com | Not applicable | Cleaved by high concentration TFA. rsc.org |

| Tetrahydropyranyl (Thp) | Stable csic.esiris-biotech.de | Not applicable | Minimizes piperidine-related side reactions. nih.gov |

| tert-butylthio (StBu) | Stable | Yes, but can be slow sigmaaldrich.comcsic.es | Removed by reducing agents like thiols. sigmaaldrich.com |

| sec-isoamyl mercaptan (SIT) | Stable csic.escsic.es | Yes, efficient removal csic.es | Developed as an improved alternative to StBu. csic.es |

| S-3-nitro-2-pyridinesulfenyl (Npys) | Unstable sigmaaldrich.com | Yes | Used for forming asymmetric disulfides. sigmaaldrich.com |

Orthogonality for Multiple Disulfide Bridge Formation

The synthesis of complex peptides with multiple, specific disulfide bonds requires an orthogonal protection strategy. rsc.org This approach uses a combination of protecting groups for different cysteine residues that can be removed selectively under different chemical conditions, allowing for the controlled, stepwise formation of each disulfide bridge. rsc.orgbachem.com The lack of truly orthogonal protecting group combinations often necessitates strategies based on graduated acidolysis, where groups are removed at different concentrations of acid. sigmaaldrich.com

A common orthogonal pair is the acid-labile trityl (Trt) group and the iodine-labile acetamidomethyl (Acm) group. acs.org The Trt groups can be removed, and the first disulfide bond formed, followed by subsequent removal of the Acm groups and formation of the second bridge.

Another strategy involves pairing groups with different acid lability. The highly acid-sensitive 4-methoxytrityl (Mmt) group can be removed with 1-2% TFA, while the less sensitive diphenylmethyl (Dpm) group remains intact. sigmaaldrich.comcsic.es The Dpm group requires higher concentrations of TFA (up to 90%) for its removal. rsc.orgresearchgate.net This allows for the selective deprotection of Cys(Mmt) and on-resin oxidation to form the first disulfide bond, followed by cleavage from the resin which also removes the Dpm groups and allows for the formation of the second bond. sigmaaldrich.com

Temperature can also be used to achieve orthogonality. For instance, in DMSO/TFA mixtures, S-tert-butyl (tBu) protected cysteines can be deprotected at room temperature, while S-4-methylbenzyl (MeBzl) groups require elevated temperatures for cleavage, enabling sequential disulfide bond formation. acs.org The combination of Trt, Acm, tBu, and MeBzl has been successfully used for the regioselective synthesis of an α-conotoxin dimer containing four distinct disulfide bridges. acs.org

Other Relevant Protecting Groups

Beyond the widely used Trt and Acm groups, several other protecting groups have been developed to address specific challenges in peptide synthesis, such as racemization and solubility.

4-Methoxybenzyloxymethyl (MBom)

The 4-methoxybenzyloxymethyl (MBom) group was developed specifically to resist racemization of the cysteine residue during the coupling step, a significant problem when using standard phosphonium or uronium-based activating reagents like PyBOP or HBTU. acs.orgacs.orgnih.gov The MBom group was found to substantially suppress this base-catalyzed racemization. acs.org It is stable to the 20% piperidine/DMF used for Fmoc removal but is readily cleaved by TFA, similar to the Trt group. acs.org This combination of properties makes Fmoc-Cys(MBom)-OH a valuable tool for synthesizing long peptides where the purity of the final product is critical. acs.org

Diphenylmethyl (Dpm)

The diphenylmethyl (Dpm) group serves as a useful alternative to the Trt group, filling a niche in the arsenal (B13267) of acid-labile protecting groups. rsc.orgresearchgate.net Its key feature is its stability to low concentrations of TFA (<25%) while being cleavable with high concentrations (60-90% TFA). rsc.orgresearchgate.net This property makes it orthogonal to the very acid-labile Mmt group, enabling regioselective disulfide bond formation. sigmaaldrich.comcsic.es Furthermore, the Dpm group has been shown to significantly reduce racemization of the cysteine residue during coupling compared to the Trt group. rsc.orgsigmaaldrich.com

Tetrahydropyranyl (Thp)

The tetrahydropyranyl (Thp) group is a nonaromatic, S,O-acetal protecting group that has proven superior to many traditional groups in Fmoc/tBu synthesis. nih.govacs.org Its use minimizes two major side reactions: cysteine racemization and the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine. nih.goviris-biotech.de The Thp group is stable to 1% TFA in DCM, which allows for its use in strategies requiring the synthesis of protected peptide fragments on hyper-acid-labile resins. iris-biotech.desigmaaldrich.com However, it is completely removed with standard TFA cleavage cocktails (e.g., 95% TFA). sigmaaldrich.com An additional benefit is that the non-aromatic Thp group can improve the solubility of protected peptides compared to those protected with bulky aromatic groups like Trt. nih.goviris-biotech.de

Allylic Protecting Groups (Fsam, Sac)

Allylic protecting groups offer unique deprotection pathways, making them orthogonal to many other groups.

The S-[N-[2,3,5,6-tetrafluoro-4-(phenylthio)-phenyl], N-allyloxycarbonyl]-aminomethyl (Fsam) group is stable under both the acidic and basic conditions typical of SPPS, making it compatible with both Fmoc and Boc strategies. scribd.comresearchgate.net Its removal is achieved under oxidative conditions, for example, with iodine (I2), which can simultaneously form the disulfide bond. scribd.com

The S-allyl-cysteine (Sac) group protects the thiol with a simple allyl group. This group is stable in many biological contexts but can be selectively removed using palladium catalysts, such as Pd(PPh3)4, in a process of catalyzed allyl transfer. nih.govsigmaaldrich.com This deprotection method is mild and highly specific, making it orthogonal to both acid-labile and base-labile groups used in peptide synthesis. nih.gov

Table 2: Properties of Other Relevant Cysteine Protecting Groups

| Protecting Group | Abbreviation | Key Advantage(s) | Cleavage Conditions |

|---|---|---|---|

| 4-Methoxybenzyloxymethyl | MBom | Suppresses racemization during coupling acs.orgacs.org | Standard TFA cleavage acs.org |

| Diphenylmethyl | Dpm | Reduces racemization; Orthogonal to Mmt rsc.orgsigmaaldrich.com | High concentration TFA (60-90%) rsc.org |

| Tetrahydropyranyl | Thp | Minimizes racemization and side reactions; Improves solubility nih.goviris-biotech.de | Standard TFA cleavage sigmaaldrich.com |

| Fsam | Fsam | Orthogonal to acid/base cleavage; Compatible with Fmoc & Boc scribd.com | Oxidative (e.g., Iodine) scribd.com |

| S-allyl-cysteine | Sac | Orthogonal to most protecting groups nih.gov | Palladium (Pd(0)) catalyst nih.govsigmaaldrich.com |

Dimedone (Dmd)

The dimedone (Dmd) group is not a protecting group in the conventional sense of temporarily masking the thiol group during peptide synthesis. Instead, it functions as a chemical probe or tag for the detection of cysteine sulfenic acid (Cys-SOH), a transient, oxidized form of cysteine. researchgate.net The reaction between dimedone and a cysteine sulfenic acid results in a stable thioether linkage, effectively trapping and identifying this highly reactive intermediate. researchgate.net

To facilitate the study of this modification within peptide sequences, the building block Fmoc-Cys(Dmd)-OH was developed for direct use in solid-phase peptide synthesis. researchgate.net This allows for the precise incorporation of the dimedone-tagged cysteine residue into a peptide chain using standard coupling reagents like HBTU/HOBt. researchgate.net This synthetic approach is significant because it permits the creation of peptides that contain both a standard cysteine with a free thiol and a cysteine-dimedone adduct within the same sequence, a feat that is difficult to achieve through post-synthetic modification methods. researchgate.net The resulting synthetic peptide-cysteine-dimedone can serve as a standard for mass spectrometry analysis in redox proteomics or be used to investigate oxidation mechanisms, such as the role of sulfenic acid as an intermediate in the air-mediated oxidation of glutathione. researchgate.net

| Feature | Description |

| Compound | Fmoc-Cys(Dmd)-OH |

| Function | Building block for incorporating a dimedone-tagged cysteine. researchgate.net |

| Chemical Role of Dmd | Reacts with and traps cysteine sulfenic acid (Cys-SOH). researchgate.net |

| Application | Serves as a probe for studying redox mechanisms and in redox proteomics. researchgate.net |

| Synthesis Compatibility | Used directly in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net |

Xanthyl (Xan) for Selenocysteine (B57510) Analogs

Selenocysteine (Sec), the 21st proteinogenic amino acid, features a highly reactive selenol group that necessitates protection during peptide synthesis. Historically, this required harsh deprotection conditions incompatible with standard Fmoc-SPPS protocols. nih.gov The xanthyl (Xan) group was developed as a TFA-labile protecting group for the selenol side chain, making the synthesis of selenocysteine-containing peptides more streamlined and compatible with modern methods. nih.goviris-biotech.de

The building block Fmoc-L-Sec(Xan)-OH can be incorporated directly into peptides via Fmoc-SPPS. nih.gov A key advantage of the Xan group is its lability under dilute TFA conditions, allowing its removal concurrently with cleavage from the resin and deprotection of other acid-labile groups. iris-biotech.deiris-biotech.de The efficiency of Xan group removal is influenced by the scavengers present in the cleavage cocktail. iris-biotech.de

With silane (B1218182) scavengers like triethylsilane (Et₃SiH) or triisopropylsilane (iPr₃SiH), cleavage can be achieved with very dilute TFA (e.g., 0.1% TFA for one hour or 0.2% TFA for 10 minutes). iris-biotech.deiris-biotech.de

If a thiol scavenger such as β-mercaptoethanol is used, a higher concentration of TFA (e.g., 10%) is necessary. iris-biotech.deiris-biotech.de

Fmoc-Sec(Xan)-OH is reported to have greater bench stability compared to its trityl-protected counterpart, Fmoc-Sec(Trt)-OH, which can slowly deprotect upon storage at room temperature. nih.goviris-biotech.de The development of TFA-labile protecting groups like Xan for selenocysteine represents a significant advancement, enabling the synthesis of diselenide-containing peptides with high purity. nih.gov

| Parameter | Condition |

| Compound | Fmoc-L-Sec(Xan)-OH |

| Protecting Group | Xanthyl (Xan) |

| Function | TFA-labile side-chain protection for Selenocysteine. nih.goviris-biotech.de |

| Cleavage Condition 1 | 0.1% TFA in the presence of a silane scavenger for 1 hour. iris-biotech.deiris-biotech.de |

| Cleavage Condition 2 | 10% TFA in the presence of a thiol scavenger. iris-biotech.deiris-biotech.de |

| Key Advantage | Allows for global deprotection of Sec-containing peptides under standard Fmoc-SPPS cleavage conditions. nih.gov |

Orthogonal Protecting Group Strategies

The synthesis of complex peptides, particularly those with multiple disulfide bonds, relies on the concept of "orthogonality". rsc.orgiris-biotech.de Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-overlapping chemical conditions. rsc.orgpsu.eduiris-biotech.de This allows for the deprotection of one type of group without affecting others, providing precise control over which residues are revealed for subsequent reactions. rsc.org This strategy is paramount for directing the formation of specific disulfide bridges in peptides containing three or more cysteine residues. iris-biotech.denih.gov

Selective Deprotection in the Presence of Multiple Protected Cysteine Residues

To achieve selective deprotection, peptide chemists employ a combination of cysteine derivatives, each bearing a protecting group with a unique removal chemistry. rsc.orgsigmaaldrich.com A common orthogonal set used in Fmoc-SPPS includes:

Acid-Labile Groups: The trityl (Trt) and monomethoxytrityl (Mmt) groups are removed with varying concentrations of TFA. bachem.compeptide.com Mmt is highly acid-labile and can be removed with just 1% TFA, leaving more stable groups like Acm or tBu intact. bachem.compeptide.com Trt is removed during the final global deprotection with a high concentration of TFA (e.g., 95%). sigmaaldrich.com

Oxidation-Labile Groups: The acetamidomethyl (Acm) group is stable to the acidic and basic conditions of Fmoc-SPPS but is cleaved by treatment with iodine or silver trifluoromethanesulfonate. sigmaaldrich.combachem.com This allows for deprotection after the peptide has been cleaved from the resin and purified.

Reduction-Labile Groups: The tert-butylthio (tButhio or StBu) group is stable to TFA but is removed by reducing agents like thiols or trialkylphosphines. sigmaaldrich.com This provides another layer of orthogonality.

Enzyme-Labile Groups: The phenylacetamidomethyl (Phacm) group is chemically similar to Acm but can be selectively removed by the enzyme penicillin amidohydrolase at a neutral pH, offering a completely different and mild deprotection mechanism. psu.edu

By incorporating, for example, Cys(Trt), Cys(Acm), and Cys(StBu) into a single peptide chain, a chemist can sequentially expose specific pairs of cysteine thiols for controlled reactions. nih.govsigmaaldrich.com

Sequential Disulfide Bond Formation

Sequential disulfide bond formation is the direct application of an orthogonal protection strategy. rsc.orgnih.gov It allows for the regioselective, or site-specific, creation of multiple disulfide bridges, which is essential for obtaining the correct three-dimensional fold and biological activity of many natural peptides, such as conotoxins. nih.gov

The process typically follows these steps:

A peptide is synthesized with pairs of cysteines protected by different orthogonal groups (e.g., Cys(Mmt) pair 1, Cys(Acm) pair 2). sigmaaldrich.combachem.com

While the peptide is still on the solid support, the most labile group (e.g., Mmt) is selectively removed using mild acid (1% TFA). bachem.compeptide.com

The newly freed pair of thiols is oxidized on-resin to form the first disulfide bond.

The peptide is then cleaved from the resin using standard TFA, which removes other acid-labile groups but leaves the Acm groups intact.

After purification, the second pair of Cys(Acm) residues is deprotected with iodine, which simultaneously catalyzes the formation of the second disulfide bond. sigmaaldrich.com

This stepwise approach avoids the random disulfide scrambling that can occur when all cysteines are deprotected simultaneously, a major challenge in synthesizing peptides with complex connectivities. nih.gov

Protecting Group Removal Mechanisms and Conditions

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin support and the simultaneous removal of all permanent side-chain protecting groups. thermofisher.comsigmaaldrich.com In Fmoc/tBu-based strategies, this "global deprotection" is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA). sigmaaldrich.comwpmucdn.com

Acid-Labile Protecting Group Cleavage (e.g., TFA)

The mechanism for removing acid-labile protecting groups like trityl (Trt) from the cysteine thiol involves an acid-catalyzed S_N1-type reaction. thermofisher.comacs.org The process is as follows:

Protonation: The TFA protonates the protecting group. In the case of Cys(Trt), protonation occurs on the sulfur atom or the trityl group itself.

Carbocation Formation: The protecting group departs as a highly stable carbocation. The trityl group, for instance, leaves as the trityl cation (Ph₃C⁺), which is stabilized by the resonance of the three phenyl rings. researchgate.netthermofisher.com This step is reversible due to the high stability of the cation and the nucleophilicity of the freed thiol. sigmaaldrich.com

Cation Scavenging: To drive the reaction to completion and prevent side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.comacs.org These are nucleophilic agents that irreversibly trap the reactive carbocations. sigmaaldrich.com Common scavengers include:

Triisopropylsilane (TIS): A very efficient scavenger that reduces the trityl cation to the inert hydrocarbon triphenylmethane. bachem.comnih.gov

Water: Acts as a scavenger and helps with solubility.

1,2-Ethanedithiol (EDT): A thiol-based scavenger that helps prevent re-alkylation of the cysteine and keeps the thiol in its reduced state. sigmaaldrich.comsigmaaldrich.com

The use of an appropriate scavenger cocktail is critical, as free carbocations can otherwise cause unwanted modifications, such as the alkylation of sensitive residues like tryptophan and methionine or reattachment to the newly deprotected cysteine. sigmaaldrich.comacs.org It is important to note that the S-methyl group of Fmoc-Cys(Me)-OH is stable under these standard TFA cleavage conditions and remains on the cysteine side chain in the final peptide. vulcanchem.com

| Protecting Group | Cleavage Reagent/Condition | Mechanism | Role of Scavengers |

| Trityl (Trt) | High concentration TFA (e.g., 95%) thermofisher.comsigmaaldrich.com | Acid-catalyzed cleavage via stable trityl cation formation. researchgate.netthermofisher.com | Essential to trap the trityl cation and prevent side reactions. sigmaaldrich.comacs.org |

| Monomethoxytrityl (Mmt) | Dilute TFA (e.g., 1-2%) bachem.compeptide.com | Highly acid-labile due to the electron-donating methoxy (B1213986) group. | Required to trap the Mmt cation. |

| Acetamidomethyl (Acm) | Iodine (I₂), Mercury(II) acetate sigmaaldrich.combachem.com | Oxidative or metal-assisted cleavage. | Not applicable (different mechanism). |

| tert-Butylthio (StBu) | Reducing agents (e.g., DTT, phosphines) sigmaaldrich.com | Reductive cleavage of the disulfide bond. | Not applicable (different mechanism). |

| S-Methyl (Me) | Stable to standard TFA cleavage vulcanchem.com | N/A (permanent modification) | N/A |

Base-Labile Protecting Group Cleavage (e.g., Piperidine)

The most common strategy for removing the N-α-Fmoc protecting group during SPPS is treatment with a secondary amine base, most frequently piperidine. rsc.orgwikipedia.org This process is a cornerstone of the Fmoc/tBu (tert-butyl) orthogonal strategy in peptide synthesis. rsc.org

The cleavage mechanism involves a β-elimination reaction initiated by the piperidine base. The base abstracts the acidic proton on the fluorenyl group's C9 position, leading to the elimination of the dibenzofulvene (DBF) byproduct and the release of the free amine on the peptide chain. wikipedia.org A typical deprotection cocktail is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org This reaction is generally rapid, with the half-life of the Fmoc group in this solution being approximately six seconds. wikipedia.org

The stability of the S-methyl group in Fmoc-Cys(Me)-OH to piperidine treatment is a key advantage, allowing for the selective deprotection of the N-terminus without affecting the thiol protecting group. vulcanchem.com However, it is important to note that for cysteine residues located at the C-terminus of a peptide, there is a risk of base-induced β-elimination, which can be followed by the addition of piperidine. bachem.com This side reaction is influenced by the nature of the thiol protecting group, with some groups offering more stability than others. bachem.com While the S-methyl group is generally stable, prolonged or repeated exposure to strong basic conditions could potentially lead to side reactions, although this is less common than with other protecting groups. vulcanchem.combachem.com

| Reagent | Typical Concentration | Solvent | Notes |

| Piperidine | 20% wikipedia.org | DMF wikipedia.org | The most common reagent for Fmoc removal. wikipedia.org |

| Piperazine/DBU | 5% Piperazine, 1% DBU wikipedia.org | DMF wikipedia.org | An alternative to piperidine. wikipedia.org |

| This table details common reagents used for the cleavage of base-labile protecting groups like Fmoc. |

Reductive Cleavage of Disulfide-Based Protecting Groups (e.g., DTT, β-mercaptoethanol)

While Fmoc-Cys(Me)-OH itself does not have a disulfide-based protecting group, understanding the reductive cleavage of such groups is crucial in the broader context of synthesizing peptides with multiple cysteine residues and specific disulfide bond patterns. csic.es Disulfide-based protecting groups, such as the t-butylsulfenyl (StBu) group, are designed to be stable to the standard conditions of Fmoc-SPPS but can be selectively removed by reducing agents. sigmaaldrich-jp.combachem.com

The most commonly used reducing agents for this purpose are dithiothreitol (DTT) and β-mercaptoethanol (BME). atamanchemicals.comgbiosciences.com These reagents contain thiol groups that readily participate in thiol-disulfide exchange reactions, effectively reducing the disulfide bond protecting the cysteine side chain and liberating the free thiol. atamanchemicals.comthermofisher.com

Dithiothreitol (DTT): Also known as Cleland's reagent, DTT is a highly effective reducing agent because it is a dithiol that can form a stable six-membered ring after reducing a disulfide bond. acs.org This intramolecular cyclization drives the reaction to completion. acs.org However, at neutral pH, a significant portion of DTT's thiol groups are protonated and thus unreactive. acs.org

β-Mercaptoethanol (BME): BME is a monothiol that is also widely used to reduce disulfide bonds. atamanchemicals.com It is often used in excess to shift the equilibrium towards the reduced state. atamanchemicals.com

The cleavage is typically performed by treating the protected peptide with a solution of the reducing agent. csic.es For example, disulfide-based protecting groups like SIT (Sec-isoamyl mercaptan) and MOT have been shown to be completely removed after treatment with a solution of β-ME in DMF. csic.es Similarly, DTT is effective in removing these types of protecting groups, often in the presence of a mild base and water to enhance the reaction kinetics. sigmaaldrich-jp.comcsic.es The choice between DTT and BME can depend on the specific application; DTT is generally a more powerful reducing agent, while BME's volatility and strong odor can be drawbacks. atamanchemicals.com

| Reagent | Abbreviation | Key Feature |

| Dithiothreitol | DTT | Forms a stable intramolecular ring, driving the reaction. acs.org |

| β-Mercaptoethanol | BME | A monothiol used in excess to shift equilibrium. atamanchemicals.com |

| Tris(2-carboxyethyl)phosphine | TCEP | An odorless and more stable alternative to DTT. gbiosciences.com |

| This table outlines common reagents for the reductive cleavage of disulfide-based protecting groups. |

Palladium-Catalyzed Allylic Cleavage

Palladium-catalyzed cleavage is an orthogonal deprotection strategy used for allyl-based protecting groups, such as the S-allyl (Al) and S-allyloxycarbonyl (Alloc) groups. google.com This method offers a high degree of selectivity, as these groups are stable to both the acidic and basic conditions commonly employed in Fmoc-SPPS. researchgate.net This orthogonality is particularly valuable for the synthesis of complex peptides where regioselective disulfide bond formation is required. researchgate.net

The cleavage reaction involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic "allyl scavenger." google.comresearchgate.net The catalyst facilitates the cleavage of the allyl group from the sulfur atom of the cysteine side chain. google.com The scavenger, which can be a variety of nucleophiles, is necessary to trap the reactive allyl cation that is generated, preventing it from re-reacting with the peptide. researchgate.net

This method has been successfully applied to the deprotection of S-allyl-cysteine (Cys(All)) and other allyl-protected derivatives. researchgate.netrsc.org The development of soluble organopalladium catalysts and optimized reaction conditions has made this a practical and automatable method for solid-phase synthesis. google.com For instance, the Fsam protecting group, which is structurally related to the Alloc group, can be removed by palladium-catalyzed allylic cleavage in the presence of a scavenger, adding another layer of orthogonality to cysteine protection strategies. researchgate.net A recent development has shown a palladium-mediated method to form disulfides directly on the resin from an Allocam-protected peptide, avoiding the need for a separate oxidation step. nih.gov

| Component | Example | Role |

| Protecting Group | S-Allyl (Al), S-Allyloxycarbonyl (Alloc) google.com | Stable to acid/base, cleaved by Pd(0). researchgate.net |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] google.com | Facilitates the cleavage of the allyl group. google.com |

| Allyl Scavenger | Phenylsilane (PhSiH₃), N,N'-dimethylbarbituric acid (NDMBA) researchgate.net | Traps the reactive allyl cation. researchgate.net |

| This table summarizes the key components involved in the palladium-catalyzed cleavage of allylic protecting groups. |

Analytical and Characterization Methodologies for Fmoc Cys Me Oh and Peptides Containing It

Chromatographic Analysis

Chromatographic methods are fundamental for assessing the purity of Fmoc-Cys(Me)-OH and for purifying peptides synthesized with it.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is the gold standard for determining the purity of Fmoc-protected amino acids and for identifying potential side products formed during synthesis or storage. HPLC separates compounds based on their differential partitioning between a stationary phase (typically hydrophobic) and a mobile phase (a mixture of polar and non-polar solvents).

For Fmoc-amino acids like Fmoc-Cys(Me)-OH, purity is commonly assessed using RP-HPLC with a C18 stationary phase. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small percentage of an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., 0.1% TFA) rsc.orgresearchgate.netnih.gov. The detection wavelength is often set at 210 nm or 220 nm, where the peptide bonds and the Fmoc group exhibit strong UV absorbance rsc.orgnih.gov. High purity is generally indicated by a single major peak at a characteristic retention time, with impurities appearing as smaller, separate peaks csic.esresearchgate.net. Purity levels for commercially available Fmoc-amino acids are frequently reported to be ≥95% or even ≥99% researchgate.netcem.comlabmartgh.comsigmaaldrich.comruifuchemical.com. Analysis of side products, such as incompletely protected derivatives or degradation products, is also achieved through HPLC by observing additional peaks in the chromatogram.

Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acids

| Parameter | Typical Value/Description | Source Reference |

| Column Type | C18, C8, Atlantis C18, Vydac C18, Lux polysaccharide-based CSPs | rsc.orgresearchgate.netnih.govphenomenex.com |

| Mobile Phase A | Water with 0.05-0.1% TFA or Formic Acid | rsc.orgresearchgate.netnih.govphenomenex.com |

| Mobile Phase B | Acetonitrile with 0.05-0.1% TFA or Formic Acid | rsc.orgresearchgate.netnih.govphenomenex.com |

| Gradient Elution | Linear gradient from low to high organic solvent percentage (e.g., 5% to 90% ACN) | rsc.orgresearchgate.netnih.govamazonaws.com |

| Flow Rate | 0.5 - 1.0 mL/min | rsc.orgresearchgate.netnih.gov |

| Detection Wavelength | 210 nm, 220 nm, 254 nm, 265 nm | rsc.orgresearchgate.netnih.govphenomenex.com |

| Purity Assessment | Typically ≥95% or ≥99% by peak area | researchgate.netcem.comsigmaaldrich.comruifuchemical.com |

| Analysis Time | < 25 min (for enantioseparation) | phenomenex.com |

Reverse-phase HPLC is not only critical for purity assessment but also serves as the primary method for the purification of Fmoc-Cys(Me)-OH and, more importantly, peptides synthesized using it. After solid-phase synthesis and cleavage from the resin, crude peptides often contain a mixture of the desired product, unreacted starting materials, truncated sequences, and side-reaction products. RP-HPLC, employing similar chromatographic conditions as described above but often with larger columns and higher flow rates for preparative scale, effectively separates the target peptide from these impurities rsc.orgnih.govrsc.orgnih.gov.

The retention time (tR) of Fmoc-Cys(Me)-OH and peptides containing it is a characteristic property influenced by the amino acid sequence, side-chain modifications, peptide length, and the specific HPLC conditions (column chemistry, mobile phase composition, temperature, and flow rate) nih.govnih.gov. For Fmoc-Cys(Me)-OH itself, a characteristic retention time can be established under defined conditions, aiding in its identification and quality control. In peptide analysis, retention times are crucial for identifying the target peptide and for tracking its presence and purity throughout the synthesis and purification process nih.gov. For instance, a peptide containing Fmoc-Cys(Me)-NH2 was reported to have a retention time of 25 min under specific RP-HPLC conditions nih.gov.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information, confirming the identity and integrity of Fmoc-Cys(Me)-OH.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of Fmoc-Cys(Me)-OH. Electrospray Ionization (ESI) is a commonly used ionization technique for peptides and protected amino acids, as it is a soft ionization method that generates intact molecular ions, often protonated ([M+H]⁺) or deprotonated ([M-H]⁻) niscpr.res.innih.govnih.gov.

The molecular weight of Fmoc-Cys(Me)-OH is 357.42 g/mol sigmaaldrich.comsigmaaldrich.com. Therefore, in positive-ion ESI-MS, an ion with a mass-to-charge ratio (m/z) of approximately 358.11 ([M+H]⁺) is expected. In negative-ion mode, an ion at m/z ≈ 356.10 ([M-H]⁻) would be observed niscpr.res.in. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous elemental composition determination vulcanchem.com. Tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting the molecular ion, revealing characteristic fragments related to the Fmoc group and the amino acid residue niscpr.res.innih.gov.

Table 2: Mass Spectrometry Data for Fmoc-Cys(Me)-OH

| Parameter | Expected Value / Description | Source Reference |

| Molecular Weight (MW) | 357.42 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Exact Mass | 357.103485 Da | chemsrc.com |

| Expected [M+H]⁺ (Positive Ion) | m/z ≈ 358.11 | Calculated |

| Expected [M-H]⁻ (Negative Ion) | m/z ≈ 356.10 | Calculated |

| Ionization Technique | Electrospray Ionization (ESI) | nih.govniscpr.res.innih.govnih.gov |

| Fragmentation (MS/MS) | Loss of Fmoc moiety (196 Da) or other characteristic fragments. | niscpr.res.innih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for confirming the detailed structure and functional group integrity of Fmoc-Cys(Me)-OH amazonaws.comvulcanchem.combeilstein-journals.orgrsc.org.

In a ¹H NMR spectrum, characteristic signals are expected for:

Fmoc Group: Aromatic protons of the fluorenyl moiety typically appear as multiplets in the δ 7.30–7.75 ppm range. The methine proton (Fmoc-CH) usually resonates around δ 4.20–4.40 ppm, and the methylene (B1212753) protons (Fmoc-CH₂) appear as doublets around δ 4.30–4.40 ppm.

Amino Acid Moiety: The α-methine proton (H-α) of cysteine typically resonates around δ 4.20–4.40 ppm. The α-amino proton (NH₂) signal can also be observed.

Cysteine Side Chain: The methylthioether group (-S-CH₃) would give rise to a singlet for the methyl protons.

In a ¹³C NMR spectrum, characteristic signals would include:

Fmoc Group: Carbonyl carbon (δ ≈ 155 ppm), methine carbon (Fmoc-CH), and methylene carbon (Fmoc-CH₂).

Amino Acid Moiety: Carboxyl carbon (C=O) of the amino acid (δ ≈ 170-175 ppm), α-carbon (C-α), and the side chain carbon of the methylthioether.

Detailed assignments of these signals, often aided by 2D NMR techniques like COSY, HSQC, and HMBC, provide definitive structural confirmation beilstein-journals.orgrsc.org.

Table 3: Characteristic ¹H NMR Signals for Fmoc-Cys(Me)-OH (Expected)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Fmoc Aromatic Protons | 7.30 – 7.75 | m | Multiplets from fluorenyl ring |

| Fmoc-CH | 4.20 – 4.40 | s or d | Methine proton |

| Fmoc-CH₂ | 4.30 – 4.40 | d | Methylene protons |

| α-Methine Proton (H-α) | 4.20 – 4.40 | m | Methine proton of cysteine |

| α-Amino Proton (NH₂) | Variable | br s | Broad singlet, exchangeable with solvent |

| Methylthioether (-SCH₃) | ~2.0 – 2.2 | s | Singlet from methyl group |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline solids, providing invaluable information about molecular conformation, intermolecular interactions (such as hydrogen bonding and π-π stacking), and crystal packing researchgate.netresearchgate.netrsc.org. While direct X-ray crystallographic data for Fmoc-Cys(Me)-OH may not be as widely published as for other Fmoc-amino acids, this method has been extensively applied to various Fmoc-protected amino acids and peptides researchgate.netresearchgate.netrsc.orgcore.ac.ukrsc.org.

Studies on related Fmoc-amino acids reveal how the Fmoc group influences crystal packing and molecular conformation, often through π-π stacking interactions between the fluorenyl rings researchgate.netrsc.org. The arrangement of molecules in the crystal lattice can offer insights into the compound's physical properties and potential solid-state reactivity. For Fmoc-Cys(Me)-OH, X-ray crystallography would provide definitive proof of its structure, including the stereochemistry at the α-carbon and the conformation of the side chain.

Applications of Fmoc Cys Me Oh in Advanced Peptide and Protein Research

Development of Novel Peptide Therapeutics and Probes

The incorporation of S-methyl-cysteine into peptide sequences offers distinct advantages in the design of new therapeutic agents and molecular probes. The modification provides chemical stability and can be used to dissect biological processes.

Enhancing Drug Efficacy and Specificity

The use of Fmoc-Cys(Me)-OH is a strategic choice for enhancing the potential efficacy and specificity of peptide-based drug candidates. The primary role of the S-methyl group is to act as a stable protecting group, preventing the cysteine residue from participating in unwanted side reactions, such as oxidation or non-specific disulfide bridging, during synthesis. rsc.orgsigmaaldrich.com This ensures the generation of a homogenous final peptide product with a precisely defined structure, which is a critical factor for consistent biological activity and therapeutic efficacy.

By incorporating a stable, non-native amino acid, peptides can be made more resistant to metabolic degradation, potentially improving their bioavailability and duration of action. researchgate.net The synthesis of peptidomimetics, compounds that mimic natural peptides, is a key strategy in drug development to create molecules with improved therapeutic properties. researchgate.net The use of derivatives like Fmoc-Cys(Me)-OH is central to this approach, enabling the creation of novel peptide structures for therapeutic applications. chemimpex.com

Incorporation into Biologically Active Peptides

Fmoc-Cys(Me)-OH is utilized in the synthesis of biologically active peptide fragments to study cellular processes. A notable example is its use in preparing modified C-terminal peptides of the protein CDC42 (Cell Division Control protein 42). nih.gov CDC42 is a small GTPase that plays a crucial role in regulating the cell cycle, cell polarity, and cytoskeletal arrangement. By incorporating S-methyl cysteine into peptides that mimic the C-terminus of CDC42, researchers can create tools to study the protein's interactions and enzymatic processing within a cellular environment. nih.gov The stability of the S-methyl group ensures that the peptide probe remains intact and is not subject to the oxidative lability characteristic of natural cysteine residues. nih.gov

Probes for Investigating Sulfenic Acid Mediated Oxidation

The oxidation of cysteine's thiol group (-SH) to sulfenic acid (-SOH) is a critical post-translational modification involved in cellular signaling and oxidative stress. Peptides containing S-methyl-cysteine serve as important tools for studying these oxidation mechanisms. acs.org Because the S-methyl group is not susceptible to further oxidation under typical biological conditions, it acts as a stable surrogate. Researchers can synthesize peptides with Cys(Me) to investigate how the structural environment of a peptide backbone influences oxidation events at other sites, without the complication of the probe residue itself being oxidized. acs.org

Studies involving the photosensitized oxidation of S-methyl-cysteine-containing peptides have been conducted to analyze reaction mechanisms and identify stable photoproducts, providing insight into the fundamental chemistry of sulfur-containing amino acids in various peptide contexts. acs.org This allows for a clearer understanding of the factors that lead to the formation of sulfenic acid and other oxidized species on proteins.

Synthesis of Peptidomimetics and Modified Peptides

Fmoc-Cys(Me)-OH is integral to the synthesis of modified peptides and peptidomimetics, which are designed to mimic or interfere with natural biological systems. These synthetic peptides are invaluable for studying enzyme mechanisms and for cellular analysis.

Incorporation into Glutaredoxin and Thioredoxin Reductase Active Site Fragments

A key application of S-methyl-cysteine is in the synthesis of peptide fragments that correspond to the active sites of redox-active enzymes like glutaredoxin and thioredoxin reductase. These enzymes rely on the reversible oxidation of active site cysteine residues to function. sigmaaldrich.com To study their mechanisms, researchers have synthesized fragments of these enzymes where a key cysteine is replaced by S-methyl-cysteine.

This substitution creates a stable, non-reactive mimic of a specific cysteine within the enzyme's active site. For example, a precursor building block, Fmoc-MeCys(StBu)-OH, was used to synthesize fragments of both glutaredoxin and thioredoxin reductase. sigmaaldrich.com This allows scientists to investigate the role of individual residues in the catalytic cycle without the interference of disulfide exchange, providing clearer insight into the enzyme's structure-function relationship.

| Enzyme Fragment | Modification | Purpose of Incorporation |

| Glutaredoxin Active Site | Cysteine replaced with S-methyl-cysteine | To study the enzyme's redox mechanism with a stable analog. sigmaaldrich.com |

| Thioredoxin Reductase Active Site | Cysteine replaced with S-methyl-cysteine | To replicate and stabilize the vicinal disulfide motif for mechanistic studies. sigmaaldrich.com |

Peptide Fragments for Live Cell Analysis

Peptides designed for live-cell analysis must be stable and often require modifications to facilitate cellular uptake and visualization. Fmoc-Cys(Me)-OH has been directly incorporated into multifunctional peptides designed for this purpose. nih.gov In one study, a methylated peptide analogue was synthesized using Fmoc-Cys(Me)-OH for delivery into living cells. nih.gov These peptides, which also contained a fluorescent reporter and a cell-penetrating sequence, were used to study enzymatic processing and protein localization in real-time. nih.gov The use of the S-methyl derivative provided the necessary stability, preventing air oxidation or disulfide scrambling, which is crucial for obtaining reliable data from cellular experiments. nih.gov

Creation of Complex Peptide Sequences with High Purity and Yield

The synthesis of complex peptides, particularly those with challenging sequences or substantial length, is a significant undertaking in peptide chemistry. The use of Nα-Fmoc-S-methyl-L-cysteine, or Fmoc-Cys(Me)-OH, within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) offers distinct advantages for producing such peptides with high purity and yield. nih.govsemanticscholar.org Fmoc-based SPPS is a cornerstone of modern peptide synthesis, favored for its mild deprotection conditions which are compatible with a wide array of modified amino acids and sensitive sequences. nih.govrsc.org

The primary challenge in SPPS is often insolubility, where the growing peptide chain, fully protected and bound to the resin, aggregates and hinders subsequent reactions. nih.gov This can lead to incomplete deprotection or coupling steps, resulting in deletion sequences and a final product that is difficult to purify. While Boc/Bzl protection schemes can sometimes yield better results for particularly long or difficult sequences, the robust and versatile nature of Fmoc chemistry makes it widely applicable, especially for peptides intended for research and as active pharmaceutical ingredients. peptide.com

Furthermore, the use of high-quality Fmoc-amino acid building blocks is paramount for achieving high purity. nih.gov The stability of the S-methyl group ensures that Fmoc-Cys(Me)-OH can be reliably incorporated using standard coupling reagents like DIC/Oxyma or HATU without the risk of side-chain-related byproducts, thus contributing to the synthesis of complex peptide sequences with greater fidelity. acs.org

Structural and Mechanistic Studies

Impact on Peptide Conformation and Secondary Structure

The incorporation of S-methylcysteine into a peptide chain can have a significant influence on the local conformation and the formation of secondary structures. This is primarily due to the ability of the sulfur atom in the side chain to participate in non-covalent interactions, particularly hydrogen bonds, with the peptide backbone. researchgate.netresearchgate.net

Research has shown that S-containing amino acids can form local N-H···S hydrogen bonds, which bridge backbone amide (NH) groups to the side-chain sulfur. researchgate.netresearchgate.net These interactions can stabilize distinct local geometries. Specifically, S-methylcysteine can promote either intra-residue (C5) or vicinal (C6) N-H···S hydrogen bonds. researchgate.net

Extended Conformations: An intra-residue C5 hydrogen bond, which involves the NH and carbonyl (C=O) groups of the same amino acid, leads to an extended backbone conformation. rsc.orgdntb.gov.ua The presence of an accompanying sidechain-backbone N-H···S interaction can further stabilize this extended geometry. rsc.org This type of secondary structure is relatively rare but can be intentionally designed into peptides using building blocks like S-methylcysteine to act as molecular spacers or to control peptide architecture. rsc.org

Folded Conformations: Conversely, vicinal (C6) interactions can stabilize more folded or turn-like structures. researchgate.net

| Interaction Type | Residues Involved | Resulting Conformation | Stabilizing Factor |

|---|---|---|---|

| Intra-residue (C5) | Same amino acid residue (NH···O=C) | Extended | Accompanied by N-H···S hydrogen bond researchgate.netrsc.org |